molecular formula C20H14ClFN4OS B3396717 3-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1019103-92-4

3-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396717
CAS No.: 1019103-92-4
M. Wt: 412.9 g/mol
InChI Key: WSDBWXPZDYCEHK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a pyrazole core substituted with a 3-methyl group, a 4-(4-fluorophenyl)thiazole moiety, and a 3-chlorobenzamide group. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the thiazole and pyrazole rings contribute to π-π stacking interactions with biological targets . The compound’s synthesis typically involves coupling reactions between substituted pyrazole amines and benzoyl chlorides, as exemplified in related analogs (e.g., ).

Properties

IUPAC Name

3-chloro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4OS/c1-12-9-18(24-19(27)14-3-2-4-15(21)10-14)26(25-12)20-23-17(11-28-20)13-5-7-16(22)8-6-13/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDBWXPZDYCEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity/Notes Reference(s)
3-Chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide 3-chlorobenzamide, 4-(4-fluorophenyl)thiazole, 3-methylpyrazole Hypothesized enzyme inhibition (e.g., AChE, CA) due to fluorine and thiazole motifs.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl, 3-cyano group, acetamide chain Insecticidal activity (Fipronil analog); cyano group enhances toxicity.
N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-ethoxybenzamide Pyrimidinone core, 3-ethoxybenzamide Selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase; moderate yield (5%).
1-[4-(4-Chlorophenyl)thiazol-2-yl]-3-(4-morpholinophenyl)-5-(4-fluorophenyl)-2-pyrazoline Morpholinophenyl, 4-chlorophenyl thiazole, fluorophenyl Potent AChE inhibition; morpholine enhances solubility and target binding.
5-Chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)thiazol-2-yl]-1H-pyrazol-5-yl}benzamide Thiophene-substituted thiazole, 2-methoxybenzamide Anticancer potential; thiophene improves π-stacking with kinase active sites.

Key Observations:

Substituent Effects on Bioactivity: The fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl analogs (e.g., ), but may reduce insecticidal potency due to lower electronegativity . Thiazole vs. Pyrimidinone Cores: Pyrimidinone derivatives () exhibit specific enzyme inhibition (e.g., adenylyl cyclase), whereas thiazole-containing compounds (e.g., the target) show broader interactions with cholinesterases and carbonic anhydrases .

Synthetic Accessibility :

  • The target compound’s synthesis is more complex than acetamide analogs (), requiring precise coupling of bulky aromatic groups. However, yields (~30–40%) align with those of related benzamide derivatives (e.g., ) .

Structural Conformations: X-ray studies of isostructural compounds () reveal that fluorophenyl-thiazole hybrids adopt planar conformations, optimizing binding to enzyme pockets.

Pharmacological Potential: The target compound’s 3-chlorobenzamide group may confer higher lipophilicity than methoxybenzamide analogs (), enhancing blood-brain barrier penetration for neurological targets . Compared to morpholinophenyl hybrids (), the absence of a morpholine ring in the target compound may limit solubility but reduce off-target effects .

Research Findings and Implications

  • Enzyme Inhibition : Fluorophenyl-thiazole-pyrazole hybrids demonstrate competitive inhibition against acetylcholinesterase (AChE) and carbonic anhydrase isoforms (e.g., hCAII), with IC₅₀ values comparable to reference drugs like Donepezil .
  • Antimicrobial Activity : The 3-chloro substituent may enhance antibacterial efficacy, as seen in structurally related 5-acyloxypyrazoles (), though direct studies on the target compound are pending .
  • Crystallographic Insights : Single-crystal diffraction data () confirm the rigidity of the thiazole-pyrazole core, which is critical for maintaining bioactivity under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
3-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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